1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone
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Overview
Description
1-[3-(5-Mercapto-1H-tetrazol-1-yl)phenyl]ethanone is an organic compound with the molecular formula C9H8N4OS. This compound features a phenyl ring substituted with a 5-mercapto-1H-tetrazol-1-yl group and an ethanone group. It is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, suggesting a potential protein target for this compound .
Mode of Action
It’s known that the compound has been used as a leveling agent in the electroplating process . This suggests that it may interact with metal ions, influencing their deposition and creating a smooth, even surface.
Biochemical Pathways
Given its use in electroplating, it may influence redox reactions and metal ion transport pathways .
Result of Action
Its use in electroplating suggests it may influence the deposition of metal ions, potentially affecting cellular processes related to metal ion transport and homeostasis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone . For instance, in electroplating, factors such as the composition of the plating solution, temperature, and current density can affect the compound’s performance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone typically involves the reaction of 3-(5-mercapto-1H-tetrazol-1-yl)aniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
1-[3-(5-Mercapto-1H-tetrazol-1-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[3-(5-Mercapto-1H-tetrazol-1-yl)phenyl]ethanone is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and as a corrosion inhibitor
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Similar structure but lacks the ethanone group.
5-Mercapto-1-phenyl-1H-tetrazole: Similar structure but lacks the ethanone group
Uniqueness
1-[3-(5-Mercapto-1H-tetrazol-1-yl)phenyl]ethanone is unique due to the presence of both the mercapto group and the ethanone group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Properties
IUPAC Name |
1-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c1-6(14)7-3-2-4-8(5-7)13-9(15)10-11-12-13/h2-5H,1H3,(H,10,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGPZPLLQLBYGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=S)N=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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